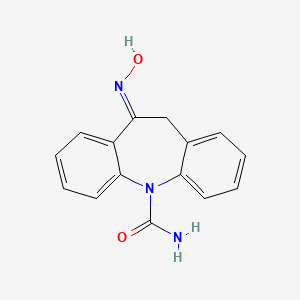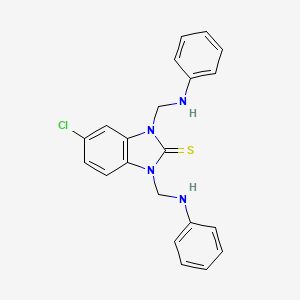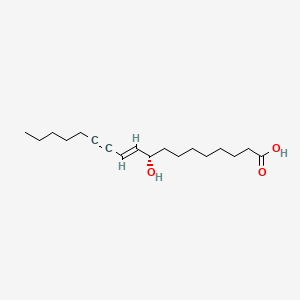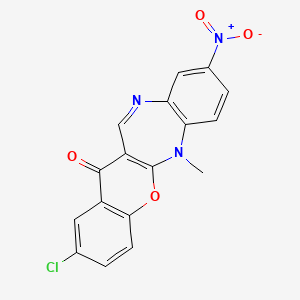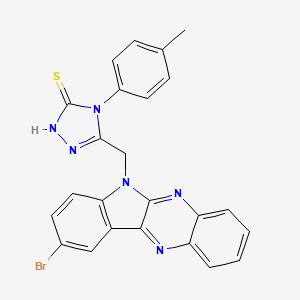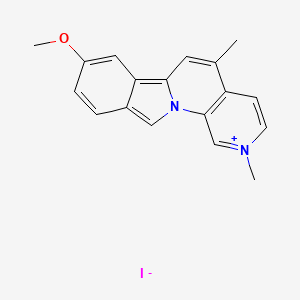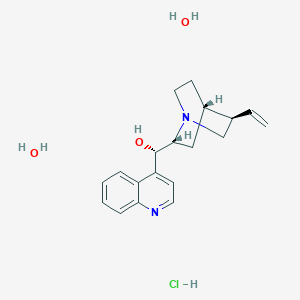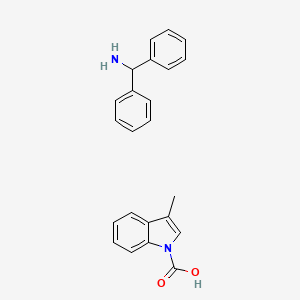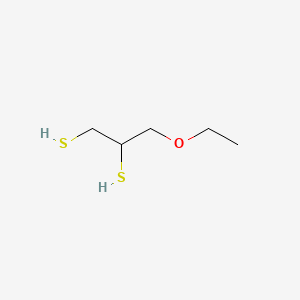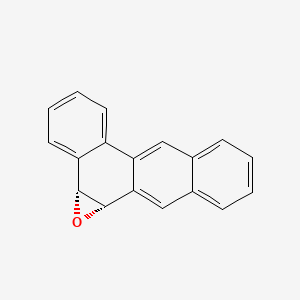
2-(2-Piperidinoethyl)-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Piperidinoetil)-1-indanona es un compuesto orgánico que pertenece a la clase de los derivados de indanona. Presenta un anillo de piperidina unido a una estructura de indanona a través de una cadena de etilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2-Piperidinoetil)-1-indanona típicamente involucra la reacción de 1-indanona con 2-(2-cloroetil)piperidina en condiciones básicas. La reacción procede a través de un mecanismo de sustitución nucleofílica donde el nitrógeno de la piperidina ataca el carbono electrófilo del grupo cloroetil, lo que resulta en la formación del producto deseado.
Métodos de producción industrial
La producción industrial de 2-(2-Piperidinoetil)-1-indanona puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. El uso de catalizadores y condiciones de reacción controladas puede mejorar aún más la eficiencia de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-Piperidinoetil)-1-indanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.
Sustitución: El anillo de piperidina puede participar en reacciones de sustitución, introduciendo diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Los agentes halogenantes como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes.
Sustitución: Introducción de derivados halogenados u otros grupos funcionales.
Aplicaciones Científicas De Investigación
2-(2-Piperidinoetil)-1-indanona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus potenciales efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Piperidinoetil)-1-indanona involucra su interacción con objetivos moleculares específicos. El anillo de piperidina puede interactuar con varios receptores o enzimas, modulando su actividad. La parte de indanona también puede contribuir a la actividad biológica general del compuesto al interactuar con diferentes vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
2-Piperidinoetil isotiocianato: Otro compuesto con un anillo de piperidina, conocido por sus propiedades anticancerígenas.
2-Piperidino-1-etanol: Se utiliza como aditivo antimicrobiano en aceites lubricantes.
Flavoxato: Un compuesto con una estructura de piperidina similar, utilizado como relajante muscular.
Singularidad
2-(2-Piperidinoetil)-1-indanona es única debido a su estructura específica de indanona combinada con un anillo de piperidina. Esta combinación imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
93024-68-1 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
2-(2-piperidin-1-ylethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H21NO/c18-16-14(8-11-17-9-4-1-5-10-17)12-13-6-2-3-7-15(13)16/h2-3,6-7,14H,1,4-5,8-12H2 |
Clave InChI |
XDDUOKKIMHFBAT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC2CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


